Navafenterol saccharinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

萘伐特罗糖精盐是一种新型长效双重药理化合物,兼具胆碱能受体拮抗剂和β2肾上腺素能受体激动剂的作用。 它主要被开发用于治疗慢性阻塞性肺疾病和哮喘 .

准备方法

萘伐特罗糖精盐的合成涉及多个步骤,包括核心结构的形成,然后引入赋予其双重药理特性的官能团。具体的合成路线和反应条件是专有的,并未公开披露。 工业生产方法可能涉及在受控条件下进行大规模合成,以确保化合物的纯度和效力 .

化学反应分析

科学研究应用

萘伐特罗糖精盐有几个科学研究应用:

化学: 它用作研究双重药理剂的模型化合物。

生物学: 它用于研究慢性阻塞性肺疾病和哮喘相关的生物学途径。

作用机制

萘伐特罗糖精盐通过双重机制发挥作用:

胆碱能受体拮抗: 它阻断胆碱能受体,有助于舒张气道平滑肌,导致支气管扩张。

β2肾上腺素能受体激动: 它激活β2肾上腺素能受体,这也通过舒张气道平滑肌促进支气管扩张。这些联合作用导致患有慢性阻塞性肺疾病和哮喘的患者气流改善和症状减轻 .

相似化合物的比较

萘伐特罗糖精盐由于其双重药理特性而独一无二。类似化合物包括:

英达卡特罗: 一种用于慢性阻塞性肺疾病的长效β2肾上腺素能受体激动剂。

噻托溴铵: 一种用于慢性阻塞性肺疾病的长效胆碱能受体拮抗剂。

乌美克利地/维兰特罗: 一种用于慢性阻塞性肺疾病的胆碱能受体拮抗剂和β2肾上腺素能受体激动剂的组合。萘伐特罗糖精盐脱颖而出,因为它将两种机制结合在一个分子中,有可能提供增强的治疗益处

生物活性

Navafenterol saccharinate, also known as AZD8871, is an investigational compound characterized by its long-acting dual pharmacological activity as a muscarinic antagonist and a β2-adrenoceptor agonist (MABA). This profile positions it as a promising treatment for chronic obstructive pulmonary disease (COPD), with several studies demonstrating its efficacy in improving lung function and reducing symptoms associated with respiratory diseases.

Navafenterol acts primarily through:

- Muscarinic Receptor Antagonism : It inhibits the M3 muscarinic receptors, which are involved in bronchoconstriction. This antagonism leads to bronchodilation.

- β2-Adrenoceptor Agonism : By stimulating β2-adrenoceptors, navafenterol promotes relaxation of bronchial smooth muscle, further enhancing airflow and alleviating symptoms of bronchospasm.

The unique structure of navafenterol, particularly the N-phenylcarbamate linker, tips the balance towards M3 antagonism while minimizing the side effects typically associated with β-adrenoceptor agonism .

Phase 2a Clinical Trials

A pivotal Phase 2a trial evaluated the efficacy of navafenterol in patients with moderate-to-severe COPD. Key findings include:

- Study Design : A randomized, double-blind, placebo-controlled crossover study involving 73 participants.

- Primary Endpoint : Change from baseline in trough forced expiratory volume in 1 second (FEV1) after 14 days of treatment.

- Results :

- Navafenterol (600 µg) significantly improved trough FEV1 compared to placebo (mean difference: 0.202 L; p < 0.0001).

- Improvements in COPD-related symptoms were observed using the COPD Assessment Tool (CAT) and Breathlessness, Cough and Sputum Scale (BCSS) with p-values < 0.005 for both active treatments versus placebo .

Dosage Comparisons

A separate study analyzed different dosages of navafenterol:

| Dose (µg) | Change in Trough FEV1 (L) | p-value |

|---|---|---|

| 400 | 0.111 | <0.0001 |

| 1800 | 0.210 | <0.0001 |

Both doses demonstrated sustained bronchodilation over a 24-hour period, with no significant safety concerns reported .

Safety Profile

Across multiple studies, navafenterol has shown a favorable safety profile:

- Adverse Events : The incidence of treatment-emergent adverse events (TEAEs) was similar to placebo. Notably, the highest incidence was observed at the lower dose (400 µg), while the highest dose (1800 µg) had the lowest incidence .

- Common TEAEs : Headaches and oropharyngeal pain were among the most frequently reported side effects but were generally mild to moderate in severity .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that navafenterol reaches maximum plasma concentrations within a few hours post-inhalation. The pharmacokinetic parameters assessed included:

- Cmax : Observed maximum concentration of navafenterol.

- Half-life : Duration for which the drug remains effective in the body.

These studies indicate that navafenterol maintains therapeutic levels conducive to effective bronchodilation throughout its dosing interval .

属性

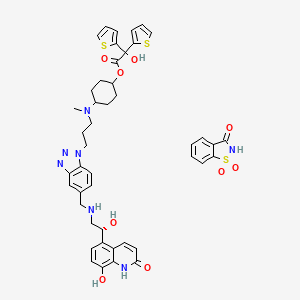

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFYZNXSBYPTSS-CMMZEBJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H47N7O9S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648550-37-1 |

Source

|

| Record name | Navafenterol saccharinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAVAFENTEROL SACCHARINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。